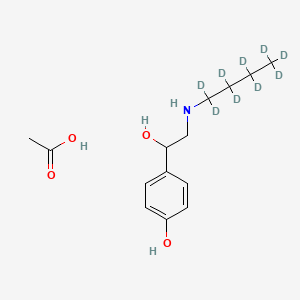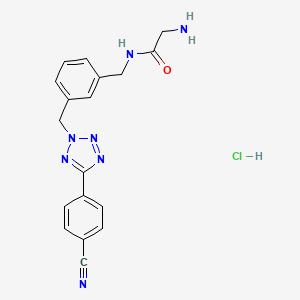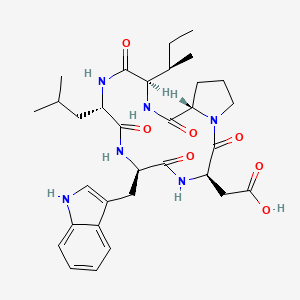![molecular formula C126H180N12O66S6 B12363786 6Lac[6]Met](/img/structure/B12363786.png)
6Lac[6]Met
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6Lac6Met is a compound known for its role as a galectin 4 inhibitor. Galectins are a family of proteins that bind to specific sugar molecules and play a crucial role in various cellular processes, including cell-cell adhesion, cell-matrix interactions, and immune responses. 6Lac6Met has an IC50 value of 5 μM, indicating its potency in inhibiting galectin 4 .
准备方法
The synthesis of 6Lac6Met involves the use of thiourea-linked galactose/lactose moieties. The synthetic route typically includes the formation of calix[n]arene-based glycoclusters, which are then linked to galactose or lactose moieties through thiourea bonds . The reaction conditions for this synthesis are carefully controlled to ensure the formation of the desired product with high purity.
For industrial production, the compound is synthesized in bulk quantities under stringent conditions to maintain its efficacy and purity. The storage conditions for 6Lac6Met include keeping the powder at -20°C for up to three years and in solvent at -80°C for up to one year .
化学反应分析
6Lac6Met undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6Lac6Met may result in the formation of oxidized derivatives with altered biological activity .
科学研究应用
6Lac6Met has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the interactions between galectins and their ligands, providing insights into the molecular mechanisms of these interactions.
Biology: The compound is used to investigate the role of galectin 4 in various biological processes, including cell adhesion, migration, and immune responses.
Medicine: 6LacMet is being explored for its potential therapeutic applications in diseases where galectin 4 plays a critical role, such as cancer and inflammatory diseases.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting galectin 4
作用机制
6Lac6Met exerts its effects by inhibiting the activity of galectin 4. Galectin 4 binds to specific sugar molecules on the surface of cells, mediating various cellular processes. By inhibiting galectin 4, 6Lac6Met disrupts these interactions, leading to altered cell behavior. The molecular targets of 6Lac6Met include the carbohydrate recognition domains of galectin 4, which are essential for its binding to sugar molecules .
相似化合物的比较
6Lac6Met is unique among galectin inhibitors due to its specific inhibition of galectin 4. Similar compounds include:
Galectin 1 inhibitors: These compounds inhibit galectin 1, another member of the galectin family, and are used to study its role in various biological processes.
Galectin 3 inhibitors: These compounds target galectin 3 and are being explored for their therapeutic potential in cancer and fibrosis.
Galectin 8 inhibitors: These compounds inhibit galectin 8 and are used to investigate its role in immune responses and cell adhesion.
6Lac6Met stands out due to its specificity for galectin 4, making it a valuable tool for studying the unique functions of this protein.
属性
分子式 |
C126H180N12O66S6 |
|---|---|
分子量 |
3111.2 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-[11,17,23,29,35-pentakis[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]carbamothioylamino]-37,38,39,40,41,42-hexamethoxy-5-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl]thiourea |
InChI |
InChI=1S/C126H180N12O66S6/c1-181-97-37-7-39-15-50(128-122(206)134-110-86(170)80(164)104(62(32-146)188-110)200-116-92(176)74(158)68(152)56(26-140)194-116)17-41(98(39)182-2)9-43-19-52(130-124(208)136-112-88(172)82(166)106(64(34-148)190-112)202-118-94(178)76(160)70(154)58(28-142)196-118)21-45(100(43)184-4)11-47-23-54(132-126(210)138-114-90(174)84(168)108(66(36-150)192-114)204-120-96(180)78(162)72(156)60(30-144)198-120)24-48(102(47)186-6)12-46-22-53(131-125(209)137-113-89(173)83(167)107(65(35-149)191-113)203-119-95(179)77(161)71(155)59(29-143)197-119)20-44(101(46)185-5)10-42-18-51(129-123(207)135-111-87(171)81(165)105(63(33-147)189-111)201-117-93(177)75(159)69(153)57(27-141)195-117)16-40(99(42)183-3)8-38(97)14-49(13-37)127-121(205)133-109-85(169)79(163)103(61(31-145)187-109)199-115-91(175)73(157)67(151)55(25-139)193-115/h13-24,55-96,103-120,139-180H,7-12,25-36H2,1-6H3,(H2,127,133,205)(H2,128,134,206)(H2,129,135,207)(H2,130,136,208)(H2,131,137,209)(H2,132,138,210)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115+,116+,117+,118+,119+,120+/m1/s1 |
InChI 键 |
QHYKXGYZLJEAIM-LQAJFFBLSA-N |
手性 SMILES |
COC1=C2CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)NC(=S)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)O)CC8=C(C(=CC(=C8)NC(=S)N[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)CC3=C(C(=CC(=C3)NC(=S)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)CC1=CC(=C2)NC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)OC)OC)OC)NC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)NC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
规范 SMILES |
COC1=C2CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)NC(=S)NC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)CC8=C(C(=CC(=C8)NC(=S)NC9C(C(C(C(O9)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)CC3=C(C(=CC(=C3)NC(=S)NC3C(C(C(C(O3)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)CC1=CC(=C2)NC(=S)NC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC)OC)OC)NC(=S)NC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC(=S)NC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


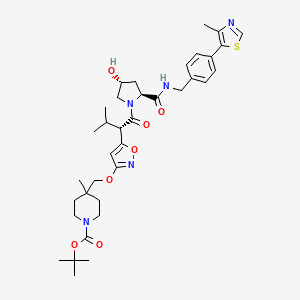
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
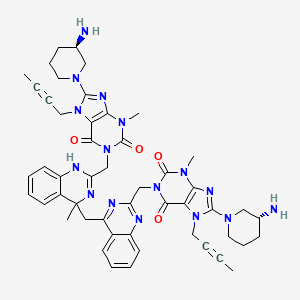
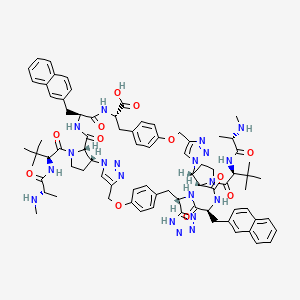
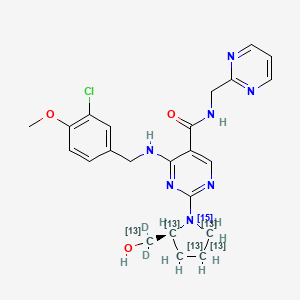
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)

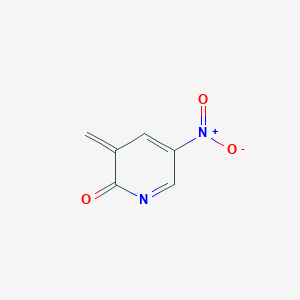

![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12363746.png)

